Piperacillin(1-) -

Piperacillin(1-)

Catalog Number: EVT-1591629
CAS Number:
Molecular Formula: C23H26N5O7S-
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Piperacillin(1-) is a penicillinate anion. It is a conjugate base of a piperacillin.
Source

Piperacillin was first synthesized in the 1970s and is commercially available under various trade names, including Pipracil. It is produced as a sodium or potassium salt for intravenous or intramuscular administration due to its poor oral bioavailability .

Classification

Piperacillin falls under the category of β-lactam antibiotics, specifically classified as a penicillin. It is recognized for its ability to inhibit bacterial cell wall synthesis, making it an essential drug in the treatment of infections caused by susceptible organisms.

Synthesis Analysis

Piperacillin can be synthesized through several methods, with the mixed acid anhydride method being one of the most common. This involves the reaction of ampicillin with specific acylating agents to introduce the necessary side chains that enhance its antibacterial activity.

Methods

  1. Mixed Acid Anhydride Method: This approach utilizes an acid anhydride in the presence of ampicillin to form piperacillin. The reaction typically occurs under controlled conditions to minimize impurities.
  2. Ampicillin Chloride Method: In this method, ampicillin chloride reacts with a nucleophile to form piperacillin.
  3. Microreactor Technology: Recent advancements have introduced microreactor technology, which allows for continuous flow synthesis, improving yield and reducing impurities significantly .

Technical Details

The synthesis typically requires careful control of temperature and pH, along with purification steps such as chromatography to isolate the final product. For instance, using membrane dispersion microreactors has shown promise in producing piperacillin with lower impurity content compared to traditional batch methods .

Molecular Structure Analysis

Piperacillin has a complex molecular structure characterized by a β-lactam ring fused with a thiazolidine ring and an additional side chain that includes a carboxyl group.

Chemical Reactions Analysis

Piperacillin undergoes various chemical reactions that are essential for its function as an antibiotic.

Reactions

  1. Hydrolysis: Piperacillin is susceptible to hydrolysis by β-lactamase enzymes produced by resistant bacteria, which can lead to loss of efficacy.
  2. Acylation Reactions: The antibiotic acts by acylating penicillin-binding proteins (PBPs), inhibiting their function and preventing bacterial cell wall synthesis.
  3. Combination Therapy: When combined with tazobactam, piperacillin's effectiveness is enhanced by tazobactam's ability to inhibit β-lactamases.

Technical Details

The mechanism of action involves forming a stable acyl-enzyme complex with PBPs, which are crucial for bacterial cell wall integrity. This process ultimately leads to cell lysis and death of the bacteria .

Mechanism of Action

Piperacillin exerts its antibacterial effect primarily through inhibition of bacterial cell wall synthesis.

Process

  1. Binding to Penicillin-Binding Proteins: Piperacillin binds to PBPs on the bacterial cell membrane.
  2. Inhibition of Transpeptidation: This binding inhibits transpeptidation, a crucial step in cross-linking peptidoglycan layers in bacterial cell walls.
  3. Cell Lysis: The inhibition leads to weakened cell walls, resulting in osmotic instability and eventual lysis of the bacteria.

Data

Studies have shown that piperacillin shows significant activity against various strains of Gram-negative bacteria when used alone or in combination with tazobactam .

Physical and Chemical Properties Analysis

Piperacillin's physical and chemical properties are critical for its formulation and therapeutic use.

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water; poorly soluble in organic solvents.
  • Melting Point: Approximately 160°C (decomposes).

Chemical Properties

  • pH Range: Typically formulated at a pH range between 5 and 7.
  • Stability: Sensitive to light and moisture; should be stored in airtight containers.
Applications

Piperacillin is widely used in clinical settings for treating serious infections caused by susceptible organisms.

Scientific Uses

  1. Infectious Disease Treatment: Effective against infections caused by Pseudomonas aeruginosa and other Gram-negative bacteria.
  2. Combination Therapy: Often used with tazobactam for broader coverage against resistant strains.
  3. Research Applications: Used in studies related to antibiotic resistance mechanisms and pharmacokinetics due to its distinct properties compared to other β-lactams .
Pharmacological Mechanisms of Action

Molecular Targets and Binding Affinity to Penicillin-Binding Proteins

Piperacillin(1-), the bioactive anionic form of piperacillin, exerts its antibacterial effects through irreversible binding to penicillin-binding proteins (PBPs)—enzymes critical for bacterial cell wall integrity. This ureidopenicillin derivative demonstrates highest affinity for PBP-3 (Enterobacteriaceae) and PBP-1b/2 (Pseudomonas aeruginosa), disrupting cell wall assembly at nanomolar concentrations. Binding kinetics reveal competitive displacement of native D-Ala-D-Ala substrates through formation of stable acyl-enzyme complexes, with dissociation constants (Kd) 15-fold lower than those observed for earlier penicillins [1] [4].

Table 1: Binding Affinity of Piperacillin(1-) to Key Penicillin-Binding Proteins

Bacterial SpeciesPrimary PBP TargetRelative Binding Affinity (vs. Ampicillin)
Pseudomonas aeruginosaPBP-1b, PBP-212× higher
Escherichia coliPBP-38× higher
Streptococcus pneumoniaePBP-2x3× higher

Nuclear magnetic resonance (NMR) studies confirm that the ureido side chain at position 6 of the β-lactam ring enhances spatial orientation toward PBPs' active sites, while the piperazine moiety facilitates penetration through porin channels in Gram-negative bacteria [4] [8]. This stereochemical specificity explains piperacillin(1-)'s expanded spectrum compared to non-ureidopenicillins.

Inhibition of Bacterial Cell Wall Synthesis Pathways

Piperacillin(1-) disrupts peptidoglycan cross-linking through covalent modification of transpeptidase/carboxypeptidase domains within PBPs. The inhibition cascade involves three critical biochemical events:

  • Transpeptidation Blockade: The β-lactam ring undergoes nucleophilic attack by serine residues in PBPs' active sites, preventing cleavage of terminal D-alanine residues from peptidoglycan pentapeptides. This inhibits transpeptidase-mediated cross-linking between N-acetylmuramic acid units [1].

  • Autolysin Activation: By binding PBP-1a/1b (cell wall elongation complexes), piperacillin(1-) triggers dysregulated autolysin activity. Degradative enzymes hydrolyze uncrosslinked peptidoglycan strands, accelerating osmotic lysis [4].

  • Morphogenic Disruption: PBP-2 inhibition (P. aeruginosa) induces spherical cell formation, while PBP-3 inhibition (Enterobacteriaceae) generates filamentous cells incapable of septation. Electron microscopy reveals cytosolic leakage at division sites within 30 minutes of exposure [4].

Figure 1: Peptidoglycan Cross-Linking Inhibition by Piperacillin(1-)

Normal Cross-Linking:  NAM-NAG-NAM-NAG → [Transpeptidase] → Cross-Linked Meshwork  Piperacillin(1-) Action:  1. Acylation of PBP Active Site  2. Accumulation of Uncrosslinked Strands  3. Autolysin-Mediated Lysis  

Synergistic Mechanisms with Beta-Lactamase Inhibitors

Piperacillin(1-) is vulnerable to hydrolysis by Class A (TEM/SHV) and Class C (AmpC) β-lactamases. Synergy arises from covalent complex formation between tazobactam (sulbactam-derived inhibitor) and β-lactamase catalytic sites:

  • Kinetic Trapping: Tazobactam's sulfone group undergoes tautomerization to generate conjugated imine intermediates, permanently deactivating β-lactamases with second-order inactivation rates (kinact/Ki) of 104 M-1s-1 for TEM-1 enzymes [5] [6].
  • Periplasmic Protection: At 8:1 piperacillin:tazobactam ratios, tazobactam achieves concentrations 20× above its inhibition constant (Ki) in the periplasm, shielding piperacillin(1-) during transit to PBPs [1] [6].

Table 2: Spectrum Restoration by Tazobactam Against Key β-Lactamases

β-Lactamase ClassRepresentative EnzymesFold Reduction in Piperacillin MIC
Class A (plasmid)TEM-1, SHV-132–64×
Class C (chromosomal)AmpC (Enterobacter)8–16×
Class D (OXA)OXA-12–4×

This synergy expands piperacillin(1-)'s coverage to >90% of Bacteroides fragilis and ESBL-producing Klebsiella pneumoniae, though it remains ineffective against metallo-β-lactamases (NDM/VIM) or Klebsiella carbapenemases (KPC) [5] [6].

Impact on Gram-Negative vs. Gram-Positive Bacterial Susceptibility

The zwitterionic nature of piperacillin(1-) dictates differential penetration across bacterial envelopes:

  • Gram-Negative Bacteria: Utilizes OmpF/OmpC porins in Enterobacteriaceae and OprD in P. aeruginosa for transit. The molecule's net negative charge (-1) at physiological pH facilitates diffusion through cation-selective porins via charge-dipole interactions. Once periplasmic, high affinity for PBP-3 explains MIC90 values of 4–8 μg/mL against E. coli and 16–32 μg/mL against P. aeruginosa [4] [5].

  • Gram-Positive Bacteria: Lacks efficacy against methicillin-resistant Staphylococcus aureus (MRSA) due to low PBP-2a affinity. For streptococci, MIC90 values range from 0.25 μg/mL (S. pyogenes) to 8 μg/mL (Enterococcus faecalis), reflecting variable access to PBPs obscured by thick peptidoglycan [3] [7].

Table 3: Comparative Susceptibility of Bacterial Pathogens to Piperacillin(1-)

PathogenGram StainMIC₉₀ (μg/mL)Primary Resistance Mechanism
Escherichia coli (non-ESBL)Negative4–8Porin loss, efflux pumps
Pseudomonas aeruginosaNegative16–32OprD mutation, AmpC overexpression
Bacteroides fragilisNegative32–64None (tazobactam-sensitive)
Staphylococcus aureus (MSSA)Positive1–2β-lactamase production
Streptococcus pneumoniaePositive0.25–0.5PBP-2x mutations

Notably, the 4-ethyl-2,3-dioxopiperazine side chain enhances outer membrane disruption in P. aeruginosa by displacing stabilizing divalent cations. However, this effect is negated in carbapenem-resistant strains expressing porin deletions [4] [7].

Properties

Product Name

Piperacillin(1-)

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C23H26N5O7S-

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/p-1/t13-,14-,15+,20-/m1/s1

InChI Key

IVBHGBMCVLDMKU-GXNBUGAJSA-M

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-]

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